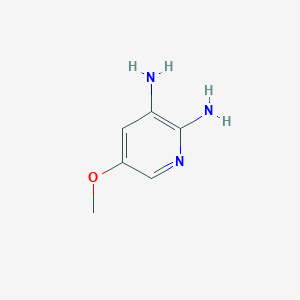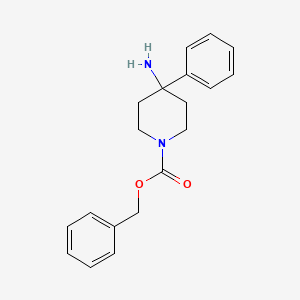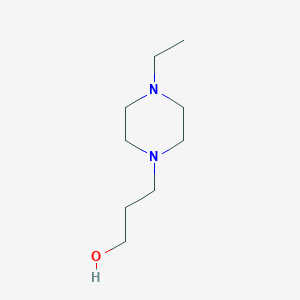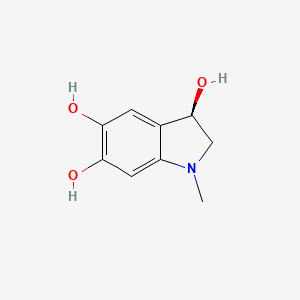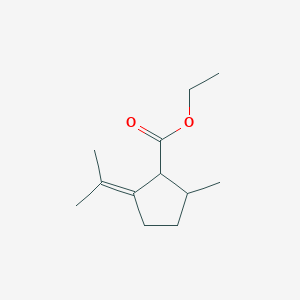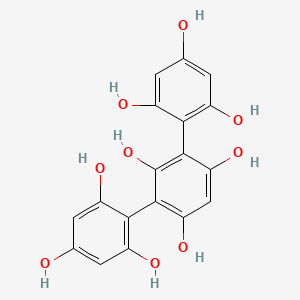
Trifucol
Descripción general
Descripción
Trifucol is a phlorotannin found in the brown algae Scytothamnus australis and Analipus japonicus . It is a synthetic 3-substituted amide derivative compound that belongs to the class of sulfonate and triazole-containing heterocycles.
Synthesis Analysis
The synthesis of this compound involves a complex process. A novel cyclocondensation of aryl methyl ketones and triethyl orthoformate has been reported for the synthesis of m-terphenyls . This process is considered a fundamental synthetic methodology in organic chemistry that employs a reverse-engineering approach, initiating from the target compound and retroactively tracing potential synthesis routes and precursor molecules .Molecular Structure Analysis
The molecular structure of this compound is complex. Its IUPAC name is [1 1 ,2 1 :2 3 ,3 1 -Terphenyl]-1 2 ,1 4 ,1 6 ,2 2 ,2 4 ,2 6 ,3 2 ,3 4 ,3 6 -nonol . The chemical formula is C18H14O9 and it has a molar mass of 374.29 g/mol . Tools like “What is this?” (WIT) have been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. A metal-free and solvent-free synthesis of m-terphenyls through tandem cyclocondensation of aryl methyl ketones with triethyl orthoformate has been reported .Aplicaciones Científicas De Investigación
Phlorotannins in Brown Algae
Trifucol is a type of phlorotannin, a polyhydroxyoligophenyle, isolated from the brown alga Fucus vesiculosus. It is classified as this compound nonaacetate, a compound obtained from the acetylated phenols fraction of this alga (Glombitza, Rauwald, & Eckhardt, 1975). These compounds are significant for their potential biological activities and for contributing to the understanding of the chemical ecology of brown algae.
Phlorotannins in Human Adenocarcinoma
In a study on human adenocarcinoma, certain fucolipids were identified, among which trifucosylated structures were noted. These findings suggest a potential enhancement in specific synthetic pathways involving type 2 chain elongation coupled with alpha 1-3 fucosylation in human cancer (Hakomori, Nudelman, Levery, & Kannagi, 1984). This indicates this compound's relevance in the study of cancer biology and its potential role in diagnostic or therapeutic strategies.
Chemical Diversity and Isolation
A detailed analysis of phlorotannins from the brown alga Analipus japonicus revealed the presence of various compounds, including this compound nonaacetate. This study expanded the understanding of phlorotannins' diversity, providing insights into the structural complexity of these compounds in brown algae. It highlights the importance of this compound in understanding the chemical diversity of marine organisms (Glombitza & Zieprath, 1989).
Biofuel Production
In the context of biofuel production, research has shown the potential of using triglycerides from plants and animals for developing environmentally friendly and high-quality fuels. While not directly related to this compound, this research area provides a broader context for the application of complex organic compounds in sustainable energy solutions (Xu, Jiang, Sun, & Chen, 2010).
Propiedades
IUPAC Name |
2,4-bis(2,4,6-trihydroxyphenyl)benzene-1,3,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O9/c19-6-1-8(21)14(9(22)2-6)16-12(25)5-13(26)17(18(16)27)15-10(23)3-7(20)4-11(15)24/h1-5,19-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTZPIUJHGYKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C(=C(C=C2O)O)C3=C(C=C(C=C3O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30822434 | |
| Record name | Trifucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30822434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62218-04-6 | |
| Record name | [1,1′:3′,1′′-Terphenyl]-2,2′,2′′,4,4′,4′′,6,6′,6′′-nonol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62218-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifucol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062218046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30822434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFUCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7NO04BE05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


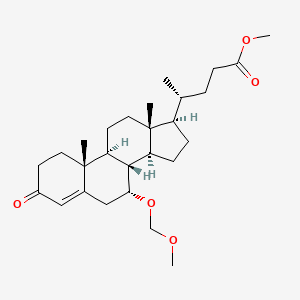
![6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B3329597.png)
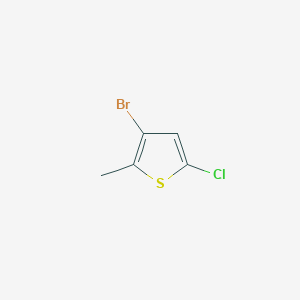
![(3aR,4R,6S,7S,7aR)-4-Methoxy-6-methyl-2-phenyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3329610.png)
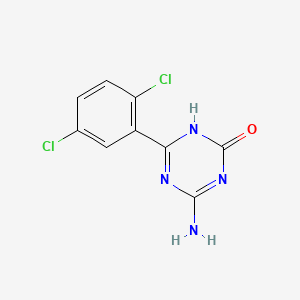
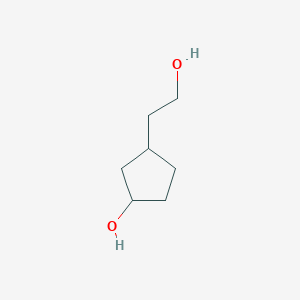
![2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B3329635.png)
![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)
